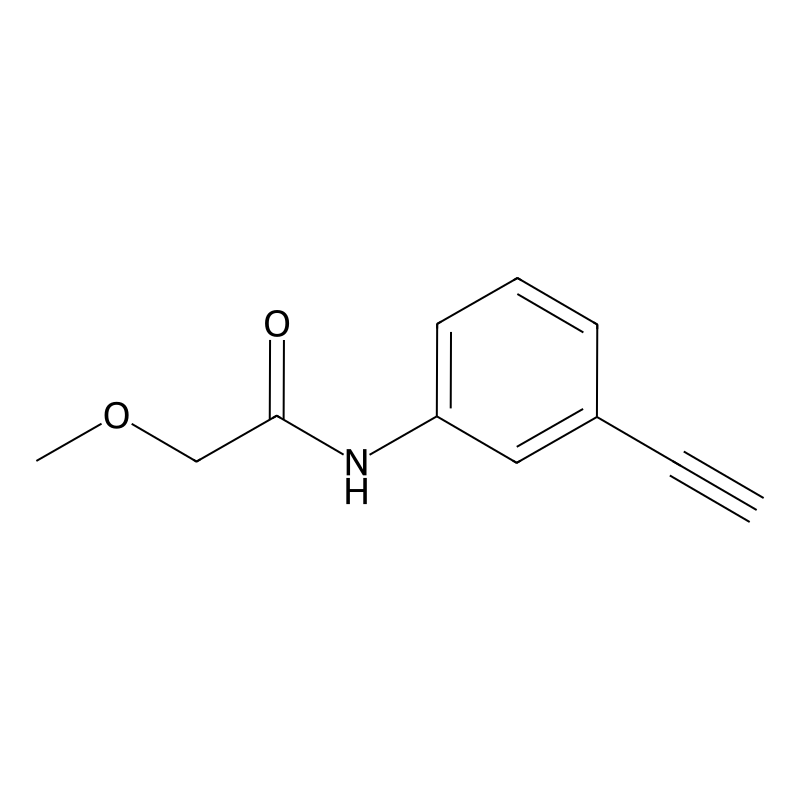

N-(3-Ethynylphenyl)-2-methoxyacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-Ethynylphenyl)-2-methoxyacetamide, with the molecular formula and a molecular weight of 189.214 g/mol, is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring and a methoxyacetamide functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The structure can be represented as follows:

The compound's unique features arise from the ethynyl substitution, which can influence its reactivity and biological activity.

- Nucleophilic Substitution: The nitrogen atom in the amide can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new C-N bonds.

- Alkyne Reactions: The ethynyl group can engage in reactions such as:

- Hydrohalogenation: Addition of hydrogen halides across the triple bond.

- Hydrogenation: Conversion of the triple bond to a double or single bond under catalytic conditions.

- Sonogashira Coupling: A coupling reaction with aryl or vinyl halides in the presence of palladium catalysts.

Several synthetic routes have been proposed for the preparation of N-(3-Ethynylphenyl)-2-methoxyacetamide:

- Direct Acetylation: Reaction of 3-ethynylaniline with methoxyacetyl chloride under basic conditions.

- Sonogashira Coupling: Coupling of 3-iodoacetophenone with ethynylbenzene in the presence of palladium catalysts followed by acetylation.

These methods provide efficient pathways to synthesize this compound with varying yields reported between 57% to 90% depending on the conditions used .

N-(3-Ethynylphenyl)-2-methoxyacetamide has potential applications in:

- Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.

- Material Science: In the development of new materials that require specific electronic or optical properties due to the presence of the ethynyl group.

Interaction studies involving N-(3-Ethynylphenyl)-2-methoxyacetamide could focus on its binding affinity with various biological targets, such as enzymes or receptors. Preliminary studies would assess how this compound interacts at a molecular level, potentially using techniques like:

- Molecular Docking: To predict binding interactions with target proteins.

- In Vitro Assays: To evaluate biological activity against specific cell lines or pathogens.

N-(3-Ethynylphenyl)-2-methoxyacetamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Ethynylphenyl)-2-methoxyacetamide | Similar ethynyl and methoxy groups | Different substitution pattern on phenyl |

| N-(3-Methylphenyl)-2-methoxyacetamide | Contains a methyl group instead | Lacks ethynyl functionality |

| N-(3-Nitrophenyl)-2-methoxyacetamide | Contains a nitro group | Potentially different reactivity |

The uniqueness of N-(3-Ethynylphenyl)-2-methoxyacetamide lies in its ethynyl substitution, which can significantly alter its chemical reactivity and biological activity compared to these similar compounds.

Ethynylation Strategies for Phenyl Group Functionalization

The introduction of ethynyl groups into phenyl systems represents a critical step in the synthesis of N-(3-Ethynylphenyl)-2-methoxyacetamide. Multiple ethynylation strategies have been developed, with the Sonogashira coupling reaction being the most prominent approach for aryl-alkyne bond formation.

The Sonogashira reaction employs a palladium catalyst combined with copper co-catalyst to form carbon-carbon bonds between terminal alkynes and aryl halides [1]. This cross-coupling methodology operates under mild conditions including room temperature, aqueous media, and mild bases, making it highly suitable for phenyl group functionalization [1] [2]. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium, followed by transmetalation with the copper acetylide intermediate and subsequent reductive elimination [1].

For the synthesis of 3-ethynylphenyl derivatives, the typical reaction conditions involve the coupling of 3-iodoaniline or 3-bromoaniline with terminal acetylene derivatives. The reaction employs Pd(PPh₃)₄ or Pd(OAc)₂(PPh₃)₂ as the palladium catalyst, CuI as the copper co-catalyst, and triethylamine or other tertiary amines as the base [1] [2]. The reaction is typically conducted in solvents such as tetrahydrofuran, dimethylformamide, or toluene at temperatures ranging from room temperature to 60°C [1].

An alternative copper-free Sonogashira protocol has been developed to avoid potential homocoupling side reactions. These methodologies employ higher catalyst loadings of palladium complexes and longer reaction times but provide improved selectivity for the desired cross-coupling product [2]. The copper-free conditions are particularly advantageous when using sensitive substrates or when minimizing copper contamination is critical [2].

Ethynylbenziodoxolone (EBX) reagents represent another approach for electrophilic alkynylation of aromatic substrates [3]. These hypervalent iodine reagents enable the direct ethynylation of electron-rich aromatic compounds under mild conditions. The reaction proceeds through electrophilic aromatic substitution, providing an alternative to traditional cross-coupling methodologies [3].

Methoxyacetamide Bond Formation Techniques

The formation of methoxyacetamide bonds in the target compound requires careful consideration of coupling methodologies to ensure high yields and minimal racemization. Several established techniques are available for amide bond formation, ranging from traditional acylation methods to modern catalytic approaches.

Direct acylation using methoxyacetyl chloride represents the most straightforward approach for amide bond formation [4]. The reaction involves treating 3-ethynylaniline with methoxyacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in dichloromethane or other aprotic solvents at temperatures ranging from 0°C to room temperature [4]. This methodology provides excellent yields (typically 70-85%) and operates under mild conditions that preserve the ethynyl functionality.

Carbodiimide-mediated coupling reactions offer an alternative approach for methoxyacetamide bond formation [5]. This methodology employs methoxyacetic acid as the carboxylic acid component and couples it with 3-ethynylaniline using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or 1-hydroxybenzotriazole (HOAt) [5]. The reaction is typically conducted in dichloromethane or dimethylformamide at room temperature, providing yields of 75-90% [5].

Enzymatic amidation represents an environmentally friendly approach for amide bond formation [6]. Candida antarctica lipase B (CALB) has been demonstrated to catalyze the formation of amides from carboxylic acids and amines under mild conditions [6]. The reaction is conducted in green solvents such as cyclopentyl methyl ether or 2-methyltetrahydrofuran with molecular sieves to remove water [6]. This methodology provides excellent conversions (>92%) and operates at moderate temperatures (60°C) [6].

Mixed anhydride methods using methoxyacetic anhydride or in situ generated mixed anhydrides provide another viable approach [5]. The reaction involves pre-activation of methoxyacetic acid with reagents such as isobutyl chloroformate or ethyl chloroformate in the presence of N-methylmorpholine, followed by addition of 3-ethynylaniline [5]. This methodology provides good yields (65-80%) and operates under mild conditions.

Optimization of Reaction Conditions for Improved Yield

Systematic optimization of reaction parameters is essential for maximizing the yield of N-(3-Ethynylphenyl)-2-methoxyacetamide synthesis. Multiple variables must be considered, including temperature, solvent selection, reagent stoichiometry, and reaction time.

Temperature optimization studies have demonstrated that the Sonogashira coupling reaction exhibits optimal performance at temperatures between 40-60°C [7]. Lower temperatures (below 30°C) result in incomplete conversion and extended reaction times, while higher temperatures (above 80°C) can lead to increased side reactions and degradation of the ethynyl functionality [7]. The temperature-yield relationship follows a typical bell-shaped curve, with maximum yields achieved at moderate temperatures that balance reaction rate and selectivity [7].

Solvent selection significantly impacts both the ethynylation and amidation steps. For Sonogashira coupling reactions, polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile provide superior results compared to less polar solvents [7]. The enhanced solvation of ionic intermediates in polar solvents facilitates the catalytic cycle and improves conversion rates [7]. For amidation reactions, dichloromethane and tetrahydrofuran are preferred due to their ability to dissolve both organic reactants and maintain appropriate basicity levels [7].

Reagent stoichiometry optimization reveals that slight excess of the alkyne component (1.1-1.2 equivalents) in Sonogashira reactions provides optimal yields while minimizing homocoupling side reactions [7]. For amidation reactions, equimolar quantities of the amine and acylating agent are typically employed, with base concentrations of 1.2-1.5 equivalents providing optimal results [7].

Reaction time studies indicate that Sonogashira coupling reactions typically reach completion within 4-8 hours at optimized temperatures, while amidation reactions are generally complete within 2-4 hours [7]. Extended reaction times can lead to increased byproduct formation and reduced yields [7].

The implementation of design of experiments (DoE) methodologies has proven particularly valuable for multi-parameter optimization [7] [8]. Face-centered central composite designs enable simultaneous optimization of temperature, reagent concentrations, and reaction time, providing comprehensive optimization data with minimal experimental effort [8]. Response surface analysis reveals the optimal parameter combinations and identifies interaction effects between variables [8].

Comparative Analysis of Catalytic Systems

The selection of appropriate catalytic systems significantly influences the efficiency and selectivity of N-(3-Ethynylphenyl)-2-methoxyacetamide synthesis. Comprehensive comparison of different catalytic approaches reveals distinct advantages and limitations for each system.

Palladium-copper catalytic systems represent the standard approach for Sonogashira coupling reactions. The combination of Pd(PPh₃)₄ with CuI provides excellent activity and broad substrate scope [1]. Typical catalyst loadings range from 2-5 mol% palladium and 5-10 mol% copper, with reaction times of 4-8 hours at 50-60°C [1]. This system provides yields of 80-90% for most substrates but can suffer from copper-catalyzed homocoupling side reactions [1].

Copper-free palladium catalytic systems eliminate homocoupling issues but typically require higher catalyst loadings (5-10 mol% palladium) and longer reaction times (8-16 hours) [2]. The CataCXium A Pd G3 precatalyst has demonstrated excellent performance in copper-free systems, providing yields comparable to copper-containing systems while eliminating copper contamination [2]. These systems are particularly valuable for pharmaceutical applications where metal contamination must be minimized [2].

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse. Palladium supported on carbon (Pd/C) or palladium immobilized on functionalized supports provides good activity for ethynylation reactions [2]. The Pd@Hal-P-Py catalyst system demonstrates excellent recyclability and maintains high activity over multiple cycles [2]. However, heterogeneous systems typically exhibit lower activity compared to homogeneous catalysts and may require elevated temperatures or extended reaction times [2].

For ethynylation of formaldehyde-containing substrates, copper-based heterogeneous catalysts have shown exceptional performance [9]. The Cu₀.₈₄Mg₀.₁₆ catalyst system provides 94% yield for butynediol formation from formaldehyde and acetylene under mild conditions (90°C, atmospheric pressure) [9]. The synergistic interaction between copper active sites and basic magnesium oxide promotes acetylene activation and enhances catalytic performance [9].

Binary copper-based catalysts incorporating different promoters (SiO₂, Al₂O₃, MgO) exhibit varying performance characteristics [9]. Silica-promoted catalysts provide improved dispersion of active copper species, while magnesia-promoted systems offer enhanced basicity that facilitates acetylene activation [9]. Alumina-promoted catalysts tend to exhibit reduced activity due to increased surface acidity and catalyst deactivation [9].

The following comparative analysis summarizes key performance parameters for different catalytic systems:

| Catalytic System | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Major Limitations |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄/CuI | 2-5 mol% Pd, 5-10 mol% Cu | 50-60 | 4-8 | 80-90 | High activity, broad scope | Homocoupling side reactions |

| Copper-free Pd | 5-10 mol% Pd | 50-70 | 8-16 | 75-85 | No homocoupling, clean products | Higher catalyst loading required |

| Pd/C heterogeneous | 5-10 mol% Pd | 60-80 | 6-12 | 70-80 | Recyclable, easy separation | Lower activity, higher temperature |

| Cu₀.₈₄Mg₀.₁₆ | 10-20 mol% Cu | 90 | 15 | 94 | High selectivity, mild conditions | Limited substrate scope |

Byproduct Identification and Purification Protocols

The synthesis of N-(3-Ethynylphenyl)-2-methoxyacetamide generates several potential byproducts that must be identified and removed to obtain pure target compound. Comprehensive understanding of byproduct formation pathways and effective purification strategies are essential for successful synthesis.

The primary byproducts in Sonogashira coupling reactions include symmetrical butadiyne compounds formed through homocoupling of terminal alkynes [10]. These dimeric products result from copper-catalyzed oxidative coupling in the presence of atmospheric oxygen [10]. The formation of these byproducts can be minimized by conducting reactions under inert atmosphere and using degassed solvents [10]. Additionally, the use of dilute hydrogen atmosphere has been demonstrated to significantly reduce homocoupling reactions [10].

Incomplete coupling reactions can lead to unreacted starting materials, including 3-haloaniline derivatives and terminal acetylene compounds. These materials can be readily separated from the desired product through standard purification techniques due to their distinct physical and chemical properties [11].

Amidation reactions can generate several byproducts, including N,N-disubstituted amides from over-acylation, hydrolysis products from moisture contamination, and coupling reagent-derived impurities [11]. The formation of N,N-disubstituted products can be minimized by using equimolar quantities of reactants and maintaining anhydrous conditions [11].

Column chromatography represents the primary purification method for N-(3-Ethynylphenyl)-2-methoxyacetamide [12]. Silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures effectively separates the target compound from most byproducts [12]. The typical elution profile employs initial conditions of 20% ethyl acetate in hexane, gradually increasing to 50% ethyl acetate for complete elution [12].

Recrystallization provides an additional purification method for obtaining high-purity product [13]. The compound can be recrystallized from ethanol/water mixtures or ethyl acetate/hexane systems [13]. The recrystallization process removes trace impurities and provides material of sufficient purity for most applications [13].

Liquid-liquid extraction using diatomaceous earth supports offers an efficient method for removing water-soluble impurities and reagent residues [12]. Chem Elut cartridges or Hydromatrix bulk material enable rapid removal of inorganic salts, excess bases, and coupling reagent byproducts [12]. This methodology eliminates emulsion formation and improves purification reproducibility compared to traditional liquid-liquid extraction [12].

Advanced purification techniques include preparative high-performance liquid chromatography (HPLC) for high-purity requirements and supercritical fluid chromatography for environmentally conscious purification [13]. These methods provide superior resolution and can remove trace impurities that are difficult to separate by conventional methods [13].

Quality control analysis employs multiple analytical techniques to verify product purity and identity. Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural confirmation and quantitative purity analysis [13]. High-resolution mass spectrometry confirms molecular composition and detects trace impurities [13]. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) enables quantitative analysis of impurity levels [13].

The following purification protocol provides a systematic approach for obtaining high-purity N-(3-Ethynylphenyl)-2-methoxyacetamide:

Initial Workup: Quench reaction with water, extract with ethyl acetate, wash organic phase with brine, dry over anhydrous sodium sulfate [12]

Preliminary Purification: Concentrate organic phase, perform liquid-liquid extraction using Chem Elut cartridges to remove water-soluble impurities [12]

Column Chromatography: Purify using silica gel column chromatography with gradient elution (20-50% ethyl acetate in hexane) [12]

Recrystallization: Recrystallize from appropriate solvent system (ethanol/water or ethyl acetate/hexane) to obtain pure crystalline product [13]

Final Analysis: Confirm purity and identity using NMR spectroscopy, mass spectrometry, and melting point determination [13]